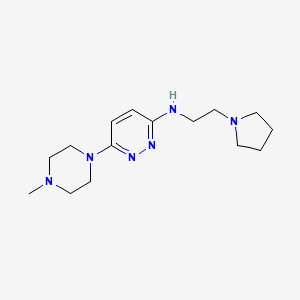

6-(4-Methylpiperazin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)pyridazin-3-amine

Description

6-(4-Methylpiperazin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)pyridazin-3-amine is a pyridazine derivative featuring a 4-methylpiperazine substituent at the 6-position and a pyrrolidine-containing ethylamine group at the 3-position. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, which confer unique electronic and steric properties.

Properties

CAS No. |

920528-85-4 |

|---|---|

Molecular Formula |

C15H26N6 |

Molecular Weight |

290.41 g/mol |

IUPAC Name |

6-(4-methylpiperazin-1-yl)-N-(2-pyrrolidin-1-ylethyl)pyridazin-3-amine |

InChI |

InChI=1S/C15H26N6/c1-19-10-12-21(13-11-19)15-5-4-14(17-18-15)16-6-9-20-7-2-3-8-20/h4-5H,2-3,6-13H2,1H3,(H,16,17) |

InChI Key |

FTCXUVNWSZDPEL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)NCCN3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)pyridazin-3-amine typically involves the reaction of 6-chloropyridazin-3-amine with 1-methylpiperazine and pyrrolidine. The process can be summarized as follows:

Step 1: 6-chloropyridazin-3-amine is reacted with 1-methylpiperazine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Step 2: The intermediate product is then reacted with pyrrolidine under similar conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)pyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

6-(4-Methylpiperazin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)pyridazin-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of specific enzymes.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Physicochemical and Pharmacological Insights

Core Heterocycle Differences: Pyridazine vs. Pyrimidine/Pyridine: Pyridazines exhibit distinct electronic properties due to adjacent nitrogen atoms, which may influence binding to targets like kinases or receptors. Pyrimidines (e.g., in ) are more common in nucleobase-mimicking drugs, while pyridines () offer varied substitution patterns . Piperazine vs.

Substituent Effects: The N-(2-(pyrrolidin-1-yl)ethyl) group in the target compound introduces a flexible, branched amine chain, which may enhance membrane permeability compared to simpler amines (e.g., -NH₂ in ). Trifluoromethyl groups () increase lipophilicity and metabolic stability, whereas dimethylamino-pyrrolidine () may modulate steric bulk and charge distribution .

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step functionalization of pyridazine, including nucleophilic substitution for the 4-methylpiperazine group and reductive amination for the pyrrolidine-ethylamine chain. Simpler analogues (e.g., ) require fewer steps, as noted in supplier listings .

Research Findings (Limited in Provided Evidence)

- Supplier Data : lists 16 suppliers for a pyrimidinamine analogue with a phenylethenyl group, suggesting commercial interest in related scaffolds for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.